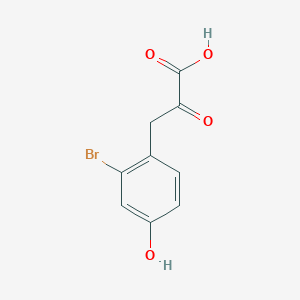
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound that features a bromine atom, a hydroxyl group, and a ketone functional group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the use of bromophenol and glyoxylic acid as starting materials. The reaction proceeds through a condensation reaction in an alkaline solution to form p-hydroxyl o-bromo sodium amygdalic acid. This intermediate is then acidified to yield p-hydroxyl o-bromo amygdalic acid, which is further reduced by a reducing agent to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of this compound derivatives with additional carbonyl or carboxyl groups.
Reduction: Formation of 3-(2-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-hydroxyphenylacetic acid: Similar structure but lacks the ketone group.
3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid: Contains an amino group instead of a ketone group.
Uniqueness
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a ketone group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H7BrO4 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
3-(2-bromo-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,11H,3H2,(H,13,14) |
Clave InChI |
ZZSSXDKUWQATQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)Br)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


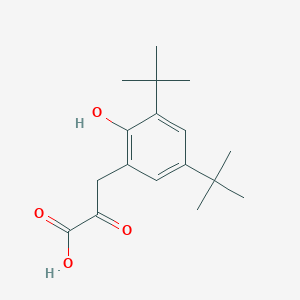


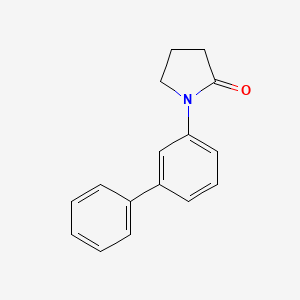
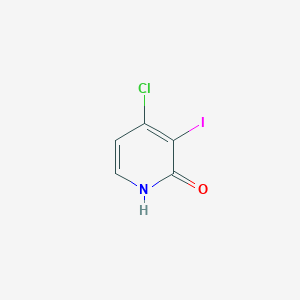

![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)


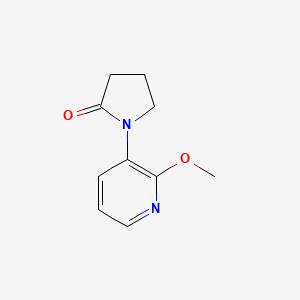



![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
